Product packaging for Ribavirin 5'-sulfamate(Cat. No.:CAS No. 120615-22-7)

Ribavirin 5'-sulfamate

Cat. No.: B040919
CAS No.: 120615-22-7
M. Wt: 323.29 g/mol
InChI Key: XNONLXYJUOPNLN-AFCXAGJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribavirin 5'-sulfamate (CAS 120615-22-7) is a structurally modified analog of the broad-spectrum antiviral agent ribavirin, synthesized by introducing a sulfamoyl group at the 5' position of the ribose ring. This modification confers enhanced biological activity, making it a valuable tool for investigating novel therapeutic strategies in virology and parasitology. Research Applications and Value: Antiviral Research: This compound demonstrates significantly enhanced in vitro potency against RNA viruses compared to ribavirin. It has shown exceptional activity against Semliki Forest virus (SFV), an alphavirus, inhibiting viral cytopathology at concentrations 100 times lower than the parent compound . In vivo studies have further confirmed its efficacy, demonstrating a survival benefit in animal models with lethal SFV infections . Antiparasitic Research: Beyond virology, this compound exhibits significant broad-spectrum antiparasitic activity. Research has demonstrated its effectiveness in vitro and in vivo against protozoan parasites such as Leishmania donovani and Trypanosoma brucei . Mechanism of Action: The compound's primary research value lies in its ability to inhibit viral RNA polymerase protein synthesis, thereby blocking the production of new viral RNA . It also effectively inhibits the translation of mRNA into protein, disrupting both viral replication and cellular protein synthesis in infected cells . Its action is not reversed by actinomycin D, suggesting a distinct mechanism from some other antivirals . Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N5O7S B040919 Ribavirin 5'-sulfamate CAS No. 120615-22-7

Properties

CAS No.

120615-22-7

Molecular Formula

C8H13N5O7S

Molecular Weight

323.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

InChI

InChI=1S/C8H13N5O7S/c9-6(16)7-11-2-13(12-7)8-5(15)4(14)3(20-8)1-19-21(10,17)18/h2-5,8,14-15H,1H2,(H2,9,16)(H2,10,17,18)/t3-,4-,5-,8-/m1/s1

InChI Key

XNONLXYJUOPNLN-AFCXAGJDSA-N

SMILES

C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=O)N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C(=O)N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=O)N

Other CAS No.

120615-22-7

Synonyms

1-(5'-O-sulfamoyl-beta-ribofuranosyl)-(1,2,4)triazole-3-carboxamide
5'-O-sulfamoyl-1-ribofuranosyl-1,2,4-triazole-3-carboxamide
ribavirin 5'-sulfamate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ribavirin 5 Sulfamate

Chemical Synthesis Pathways for Ribavirin (B1680618) 5'-Sulfamate

The synthesis of Ribavirin 5'-sulfamate is a multi-step process that begins with the parent nucleoside, ribavirin. The core of the synthesis involves the selective chemical transformation of the primary 5'-hydroxyl group of the ribose sugar into a sulfamate (B1201201) moiety. nih.govontosight.ai

Conversion of 5'-Hydroxyl Group to Sulfamate

The primary route for the synthesis of this compound involves the chemical modification of the 5'-hydroxyl group of the ribavirin molecule. nih.govontosight.ai A key study by Kini and colleagues in 1990 detailed a method where suitably protected triazole nucleosides are converted to their corresponding 5'-sulfamoyl derivatives. nih.gov This process typically involves the use of protecting groups for the secondary hydroxyl groups at the 2' and 3' positions of the ribose ring to ensure the selective reaction of the 5'-hydroxyl group. A common protecting group strategy for ribonucleosides is the formation of a 2',3'-O-isopropylidene acetal.

Protection of the 2' and 3' hydroxyl groups of ribavirin.

Sulfamoylation of the 5'-hydroxyl group.

Deprotection to yield this compound.

Optimization of Synthetic Yields and Purity

The optimization of synthetic yields and purity is a critical aspect of chemical synthesis. While the seminal work by Kini et al. reported "good yields," subsequent research in nucleoside chemistry has highlighted several strategies to enhance the efficiency of such transformations. nih.gov The choice of solvent can significantly impact the reaction, with aprotic solvents like N,N-dimethylformamide (DMF) or pyridine (B92270) often being employed. researchgate.net

The purification of the final compound and intermediates is crucial for obtaining a high-purity product. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are commonly used to separate the desired product from unreacted starting materials and byproducts. dtic.mil The selection of the appropriate eluent system is determined empirically to achieve optimal separation. Crystallization is another powerful purification method that can yield highly pure crystalline material, which is also advantageous for structural analysis by X-ray diffraction. nih.govnih.gov

Factors that can be systematically varied to optimize the reaction include:

The sulfamoylating agent: Different reagents may offer varying reactivity and selectivity.

Reaction conditions: Temperature, reaction time, and the stoichiometry of the reactants are key parameters to be optimized.

The base used: The choice of base can affect the rate of reaction and the formation of side products.

Purification method: The efficiency of the purification technique directly impacts the final purity of the compound.

Structural Confirmation Techniques for this compound and its Analogues

The unambiguous determination of the chemical structure of this compound and its analogues is paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

While X-ray crystallography is the gold standard for structural elucidation, other spectroscopic methods are routinely used to characterize the compound and ensure its identity and purity:

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, which serves as a crucial confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. massbank.eu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H and C=O stretching vibrations of the carboxamide group, the O-H stretching of the hydroxyl groups, and the S=O and S-N stretching vibrations of the sulfamate group.

Exploration of Related Sulfamoyl Derivatives and Analogues (e.g., thiocarboxamide, carbonitrile derivatives)

Building upon the synthetic strategy for this compound, researchers have explored related derivatives by modifying the 3-carboxamide group of the triazole ring. This has led to the synthesis of analogues such as the 3-thiocarboxamide and 3-carbonitrile derivatives. nih.gov

The synthesis of these analogues follows a similar pathway, starting from the appropriately substituted triazole nucleoside. For instance, to synthesize the 3-thiocarboxamide analogue, the starting material would be a protected ribavirin analogue where the 3-carboxamide is replaced by a 3-thiocarboxamide. The 5'-hydroxyl group of this precursor is then sulfamoylated and deprotected as previously described. nih.gov Similarly, the 3-carbonitrile analogue is synthesized from a protected 3-cyanotriazole nucleoside. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action for Ribavirin 5 Sulfamate

Direct Inhibition of Viral Replication Processes

Mode of action studies, particularly in the context of Semliki Forest virus, reveal that Ribavirin (B1680618) 5'-sulfamate directly obstructs viral replication by targeting fundamental processes of viral macromolecular synthesis. researchgate.netacs.org The compound exhibits a greater inhibitory effect on viral polypeptide and RNA synthesis compared to the corresponding host cell functions. researchgate.net

Mechanism of Viral Polypeptide and RNA Synthesis Inhibition

Ribavirin 5'-sulfamate effectively inhibits the synthesis of viral polypeptides. researchgate.net This blockade of protein production is the primary driver of its antiviral effect. The inhibition of viral RNA synthesis is a direct downstream consequence of this action. researchgate.netnih.gov By preventing the production of essential viral proteins, the machinery required for replicating the viral genome is never assembled. nih.gov Electrophoresis studies have confirmed that the inhibition of viral protein synthesis is more pronounced than the inhibition of cellular polypeptide synthesis. nih.gov

Effect on Viral RNA Polymerase Protein Formation

The observed halt in viral RNA synthesis is specifically caused by the inhibited formation of the viral RNA polymerase protein. researchgate.netnih.gov Unlike direct polymerase inhibitors that bind to and inactivate the enzyme, this compound prevents the enzyme from being created in the first place by disrupting its translation from viral mRNA. nih.gov Without the viral RNA polymerase, the virus cannot replicate its genetic material, thus terminating the infection cycle. researchgate.netnih.gov

Role in Aminoacyl-tRNA Synthesis Inhibition and mRNA Translation

The primary molecular target of this compound is the process of aminoacyl-tRNA synthesis. researchgate.netacs.orgresearchgate.net This crucial, energy-dependent step involves the attachment of a specific amino acid to its corresponding transfer RNA (tRNA) molecule, a reaction catalyzed by aminoacyl-tRNA synthetases. These "charged" tRNA molecules are the essential building blocks for protein synthesis. By inhibiting their formation, this compound effectively stops the translation of mRNA into protein. researchgate.netnih.gov This inhibition of the very first step required for translating mRNA messages into functional proteins explains the compound's profound and broad impact on viral polypeptide formation. researchgate.net

Comparative Mechanistic Analyses with Ribavirin

The antiviral mechanism of this compound is distinct from that of its parent compound, ribavirin. This difference is highlighted by their contrasting activities against Semliki Forest virus.

Ribavirin's Multifaceted Mechanism: Ribavirin exerts its antiviral effects through several recognized pathways. drugbank.comnih.gov Its active phosphorylated metabolites, particularly ribavirin monophosphate (RMP) and ribavirin triphosphate (RTP), are key to its function. pharmacompass.comresearchgate.net The proposed mechanisms include:

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): RMP acts as a competitive inhibitor of the host enzyme IMPDH, leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools. drugbank.comnih.govpatsnap.com This scarcity of GTP hampers viral RNA synthesis and capping. drugbank.com

Direct Inhibition of Viral RNA Polymerase: RTP can directly inhibit the RNA-dependent RNA polymerase (RdRp) of some viruses by competing with natural nucleotides. drugbank.comnih.gov

Lethal Mutagenesis: RTP can be incorporated into nascent viral RNA in place of natural purine (B94841) nucleotides. drugbank.comnih.gov Its ambiguous base-pairing properties then lead to an accumulation of mutations in the viral genome, resulting in an "error catastrophe" and the production of non-viable virions. patsnap.com

This compound's Focused Mechanism: In contrast, the primary mode of action for this compound is the inhibition of aminoacyl-tRNA synthesis, leading to a global shutdown of mRNA translation. researchgate.netacs.org This mechanism is starkly different from the multi-pronged approach of ribavirin.

This mechanistic divergence is clearly demonstrated in their efficacy against Semliki Forest virus. This compound is a potent inhibitor, whereas ribavirin is largely inactive. nih.gov

Comparative Efficacy Against Semliki Forest Virus

Compound50% Inhibitory Concentration (IC50)Primary Mechanism of Action
This compound10 µM nih.govInhibition of aminoacyl-tRNA synthesis researchgate.netacs.org
Ribavirin>1000 µM (inactive) nih.govIMPDH inhibition, RdRp inhibition, lethal mutagenesis nih.gov

Cellular Pathways and Targets Influenced by this compound

The primary action of this compound—the inhibition of protein synthesis—has several downstream consequences on other cellular pathways. researchgate.netacs.org Research indicates that as a result of this primary inhibition, processes such as DNA synthesis and polyamine synthesis are also affected. researchgate.netacs.org Furthermore, cellular methylation and sulfuration reactions are also impacted. researchgate.netacs.org

In studies with uninfected cells, the compound was shown to inhibit the incorporation of amino acids into macromolecules, which is consistent with its primary mechanism of blocking protein synthesis. nih.gov However, it had no significant effect on the incorporation of uridine, a precursor for RNA synthesis, suggesting its impact on cellular RNA synthesis is not a primary effect. nih.gov

Preclinical Antiviral Efficacy and Spectrum of Ribavirin 5 Sulfamate

In Vitro Antiviral Activity Assessments

In laboratory settings, ribavirin (B1680618) 5'-sulfamate has been shown to inhibit the replication of a range of viruses.

Efficacy Against Specific RNA Viruses (e.g., Semliki Forest Virus)

A notable target of ribavirin 5'-sulfamate is the Semliki Forest virus (SFV), a member of the Togaviridae family. Studies have shown that this compound can inhibit the cytopathic effects of SFV in cell cultures. nih.govresearchgate.net In fact, it was found to be significantly more potent than its parent compound, ribavirin, which was largely inactive against this particular virus. nih.gov The antiviral action of this compound against SFV is attributed to its ability to inhibit viral polypeptide and RNA synthesis to a greater degree than it affects host cell functions. researchgate.net Specifically, it is suggested that the compound blocks the formation of the viral RNA polymerase protein, which is essential for the synthesis of new viral RNA. nih.govresearchgate.net

Broad-Spectrum Antiviral Potential against Other Viral Families

While extensively studied against SFV, the broader antiviral spectrum of this compound is an area of ongoing investigation. As a derivative of ribavirin, which is known for its broad-spectrum activity against various RNA and DNA viruses, it is plausible that this compound may also exhibit a wide range of antiviral effects. nih.govdrugbank.com Ribavirin itself has shown activity against viruses such as influenza, respiratory syncytial virus (RSV), and hepatitis C virus. drugbank.comnatap.org Further research is needed to fully delineate the extent of this compound's efficacy against a wider array of viral families.

Dose-Response Relationships and Inhibitory Concentrations (e.g., EC50) in Vitro

The potency of this compound has been quantified through dose-response studies. In assays with Semliki Forest virus, this compound inhibited viral cytopathology by 50% at a concentration of 10 microM. nih.gov This stands in stark contrast to ribavirin, which showed no significant activity at concentrations up to 1 mM. nih.gov The 50% effective concentration (EC50) is a key metric in these assessments, indicating the concentration of a drug that is required for 50% of its maximum effect. For comparison, the EC50 of ribavirin against other viruses, such as certain strains of influenza, has been reported in the micromolar range. researchgate.net

In Vivo Efficacy Studies in Animal Models (non-human)

The promising in vitro results for this compound have been further explored in non-human animal models to assess its protective effects in a living organism.

Protective Effects in Lethal Viral Challenge Models (e.g., Semliki Forest Virus in mice)

In studies using a lethal Semliki Forest virus challenge in mice, this compound has demonstrated significant protective effects. nih.govresearchgate.net When administered to mice infected with a lethal dose of SFV, the compound led to the survival of most of the treated animals. nih.gov This in vivo efficacy underscores the potential of this compound as a therapeutic agent for certain viral infections.

Evaluation in Other Relevant Non-Human Pathogen Models (e.g., antiparasitic activity against Leishmania donovani and Trypanosoma brucei)

Beyond its antiviral properties, this compound has also been evaluated for its activity against parasitic protozoa. In vitro studies have shown that it possesses significant antiparasitic activity. nih.gov Furthermore, in vivo studies in mice have demonstrated its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, and Trypanosoma brucei, which causes African trypanosomiasis (sleeping sickness). nih.gov

Structure Activity Relationship Sar and Rational Design of Ribavirin 5 Sulfamate Analogues

Determinants of Antiviral Potency and Selectivity

The antiviral potency and selectivity of ribavirin (B1680618) analogues are governed by a complex interplay of structural features that dictate their interaction with viral and host cell machinery. A primary determinant of activity is the ability of the nucleoside analogue to be recognized and metabolized by viral enzymes, particularly RNA-dependent RNA polymerase (RdRp), while minimizing effects on host cell functions to ensure selectivity. nih.govbohrium.com

The broad-spectrum antiviral nature of ribavirin itself stems from multiple proposed mechanisms, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to a depletion of guanosine (B1672433) triphosphate (GTP) pools, and its incorporation into the viral genome by RdRp, which induces lethal mutagenesis. nih.govelsevier.es For ribavirin analogues, modifications to the triazole ring or the ribose sugar can significantly alter their potency and viral target spectrum. For instance, the introduction of hydrophobic groups can affect the efficiency of incorporation by viral polymerases. nih.gov

Selectivity is a critical factor, as the clinical use of ribavirin can be limited by cytotoxicity. researchgate.net The design of analogues aims to enhance antiviral activity against specific viral targets, such as the hepatitis C virus (HCV) RNA polymerase, while reducing off-target effects. nih.gov Studies on carbocyclic nucleoside analogues with a 5'-sulfamoyl group have demonstrated selective cytotoxicity against tumor cells over bacterial cells, indicating that the sulfamoyl moiety can contribute to target selectivity. nih.gov These analogues were found to be potent inhibitors of protein biosynthesis in eukaryotic cells. nih.gov

The antiviral activity of Ribavirin 5'-sulfamate against Semliki Forest virus (SFV) highlights a key aspect of potency. While ribavirin itself is inactive against this virus, the 5'-sulfamate derivative shows significant inhibitory effects. nih.gov This suggests that the sulfamate (B1201201) group confers a specific mode of action that overcomes the limitations of the parent compound against this particular virus. nih.govacs.org The potency is demonstrated by its ability to inhibit SFV cytopathology at a concentration of 10 µM. nih.gov

Table 1: Antiviral and Cytotoxic Activity of Selected Nucleoside Analogues

CompoundTargetActivity (IC50)Reference
This compoundSemliki Forest Virus10 µM nih.gov
5'-Sulfamoyl carbocyclic adenosine (B11128)P388 Mouse Leukemia Cells62 nM nih.gov
5-Sulfamoyl-8-aza carbocyclic adenosineP388 Mouse Leukemia Cells15 nM nih.gov
Ribavirin Analog 5b (R = CO2CH3)Influenza A14 µM researchgate.net
Ribavirin Analog 5b (R = CO2CH3)HIV-1 RT3.8 µM researchgate.net

Influence of the 5'-Sulfamate Modification on Biological Activity

The introduction of a sulfamate group at the 5'-position of the ribose sugar has a profound impact on the biological activity of nucleosides. This modification creates a nucleotide analogue that can bypass the initial phosphorylation step often required for the activation of nucleoside drugs. nih.govacs.org This is a significant advantage, as resistance to nucleoside analogues can arise from inefficient phosphorylation by viral or cellular kinases.

In the case of this compound, this modification is critical for its antiviral action against Semliki Forest virus, against which the parent compound, ribavirin, is ineffective. nih.gov Detailed studies revealed that this compound inhibits viral protein and RNA synthesis to a greater degree than host cell synthesis. acs.org The inhibition of viral RNA synthesis is a downstream effect of the compound blocking the formation of the viral RNA polymerase protein. nih.govacs.org The primary mode of action appears to be the inhibition of mRNA translation into protein. nih.gov

This activity profile is distinct from ribavirin's canonical mechanisms. The sulfamate group essentially transforms ribavirin into a potent inhibitor of a specific alphavirus, demonstrating that this chemical modification can unlock novel antiviral activities. acs.org Similarly, studies on other 5'-sulfamoylated nucleosides, such as carbocyclic purine (B94841) derivatives, have shown that this moiety is compatible with potent biological activity, in this case, antitumor effects. nih.gov These compounds were found to inhibit protein biosynthesis, suggesting a common mechanistic theme for the 5'-sulfamate group in affecting translation processes. nih.gov

Design Principles for Next-Generation Nucleoside Analogues based on this compound Scaffold

The unique activity of this compound and other ribavirin analogues provides several guiding principles for the rational design of next-generation antiviral agents. nih.govnih.gov

A core principle is the strategic modification of the ribavirin scaffold to enhance interaction with specific viral enzymes while minimizing recognition by host cell enzymes. bohrium.com This can be achieved through several approaches:

Bioisosteric Replacement: The 1,2,4-triazole (B32235) ring of ribavirin can be replaced with other heterocycles, such as a 1,2,3-triazole, to alter binding affinity and metabolic stability. researchgate.net

Modification of the Carboxamide Group: The carboxamide group at the 3-position of the triazole ring is crucial for activity. Replacing it with other substituents, such as methyl carboxylate or trifluoromethyl groups, can modulate antiviral potency and the target virus spectrum. researchgate.net

Scaffold Rigidity and Conformation: The use of carbocyclic or other conformationally restricted sugar mimics can lock the nucleoside analogue into a bioactive conformation, potentially increasing its affinity for the target enzyme.

Prodrug and Bypassing Strategies: The 5'-sulfamate group serves as an effective phosphate (B84403) mimic, bypassing the need for initial kinase-mediated activation. acs.org This principle can be extended by designing other 5'-modifications that are stable in plasma but are cleaved intracellularly to release the active monophosphate form. This approach is crucial for overcoming resistance mechanisms related to impaired phosphorylation.

Quantitative analysis of the binding kinetics and thermodynamics between analogues and their target viral polymerases is essential for guiding these design efforts. nih.gov For example, understanding how ribavirin triphosphate (RTP) binds to the HCV polymerase active site, and noting that base pairing is not required for this initial binding, provides a template for designing analogues that can effectively compete with natural nucleotides. nih.gov Ultimately, the goal is to develop compounds with improved efficacy, a better selectivity profile, and a lower propensity for inducing resistance. bohrium.com

Metabolic Transformations and Cellular Fate of Ribavirin 5 Sulfamate in Vitro Research

Pathways of Intracellular Metabolism (e.g., phosphorylation, degradation)

Upon entering the cell, ribavirin (B1680618) and its analogs undergo two primary metabolic pathways: a reversible phosphorylation pathway and a degradative pathway. fda.govfda.gov The phosphorylation cascade is essential for the activation of these nucleoside analogs, converting them into their pharmacologically active mono-, di-, and triphosphate forms. drugbank.compharmacompass.com Specifically, ribavirin is first converted to ribavirin 5'-monophosphate (RMP), a rate-limiting step in the formation of the active ribavirin 5'-triphosphate (RTP). pharmacompass.comrug.nl This process is believed to trap the drug inside the cell, as nucleotides are generally not transported across the plasma membrane. diva-portal.org

In parallel, a degradative pathway involves deribosylation and amide hydrolysis, which results in the formation of a triazole carboxylic acid metabolite. fda.govfda.gov This pathway effectively leads to the inactivation and subsequent excretion of the compound. fda.gov

Enzymatic Activity Associated with Ribavirin 5'-Sulfamate Processing (e.g., adenosine (B11128) kinase, cytosolic 5'-nucleotidase II implications for nucleoside phosphorylation)

The enzymatic machinery of the cell plays a pivotal role in the metabolic activation of ribavirin and its derivatives.

Adenosine Kinase (AK): Traditionally, adenosine kinase has been considered a key enzyme responsible for the initial phosphorylation of ribavirin to its monophosphate form. drugbank.compharmacompass.comnih.govnih.gov This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of the nucleoside. nih.gov However, the efficiency of ribavirin phosphorylation by adenosine kinase is significantly lower than that of the natural substrate, adenosine. nih.gov

Cytosolic 5'-Nucleotidase II (cN-II): More recent in vitro findings have revealed that cytosolic 5'-nucleotidase II (cN-II) also possesses the ability to phosphorylate ribavirin. nih.govnovocib.com This is noteworthy because cN-II is primarily known for its role in dephosphorylating nucleoside monophosphates. researchgate.netnih.gov The phosphotransferase activity of cN-II allows it to transfer a phosphate group from a donor, such as inosine (B1671953) monophosphate (IMP), to an acceptor nucleoside like ribavirin. novocib.comnih.gov This dual functionality suggests a more complex regulation of ribavirin's intracellular phosphorylation than previously understood. The catalytic efficiency of cN-II for ribavirin phosphorylation is notably higher than that of adenosine kinase, particularly in the presence of physiological concentrations of ATP and 2,3-bisphosphoglycerate. nih.gov

The following table summarizes the key enzymes involved in the initial phosphorylation of ribavirin, the parent compound of this compound.

EnzymeFunctionImplication for Ribavirin Metabolism
Adenosine Kinase (AK) Catalyzes the 5'-monophosphorylation of adenosine and other nucleoside analogs. nih.govnih.govTraditionally considered the primary enzyme for ribavirin phosphorylation, though with lower efficiency compared to its natural substrate. nih.gov
Cytosolic 5'-Nucleotidase II (cN-II) Primarily a dephosphorylating enzyme, but also exhibits phosphotransferase activity. nih.govnovocib.comnih.govCan phosphorylate ribavirin, potentially playing a significant role in its activation, especially in certain cellular environments. nih.gov

Impact of Cellular Environment on this compound Metabolism

The metabolic processing of this compound is not solely dependent on the presence of specific enzymes but is also influenced by the broader cellular environment.

The intracellular concentrations of nucleotides, such as ATP, act as crucial co-factors and allosteric regulators for the enzymes involved in phosphorylation. nih.govnih.gov For instance, the phosphorylation of ribavirin by cN-II is optimally stimulated by physiological concentrations of ATP. nih.gov This suggests that the energy status of the cell can directly impact the activation of the drug.

The specific cellular context, including the expression levels of various nucleoside transporters and metabolic enzymes, will ultimately determine the balance between the activation and degradation of this compound, thereby influencing its therapeutic efficacy.

Advanced Research Applications and Future Perspectives of Ribavirin 5 Sulfamate

Role in Drug Discovery and Development of Antiviral Agents

The exploration of Ribavirin (B1680618) 5'-sulfamate in antiviral drug discovery is rooted in the established, albeit complex, mechanisms of its parent compound, ribavirin. Ribavirin is known to interfere with viral RNA synthesis and induce lethal mutagenesis in viral genomes, leading to an "error catastrophe". ontosight.aidrugbank.com The sulfamated derivative is being investigated with the expectation that it may offer an improved therapeutic window, enhanced potency, or a better resistance profile against various viruses. ontosight.ai

Research has demonstrated that Ribavirin 5'-sulfamate exhibits notable antiviral activity, in some cases surpassing that of ribavirin. A key study highlighted its efficacy against Semliki Forest virus (SFV), where it inhibited viral cytopathology at a concentration of 10 microM, a level at which ribavirin was found to be inactive. nih.gov This enhanced activity is attributed to a more pronounced inhibition of viral protein and RNA synthesis compared to host cell functions. nih.gov

The proposed mechanisms for the antiviral action of ribavirin and its derivatives like the 5'-sulfamate are multifaceted and can be categorized as follows:

Inhibition of Viral RNA Polymerase: The triphosphate form of ribavirin can compete with natural nucleotides, inhibiting the viral RNA-dependent RNA polymerase. drugbank.com

Induction of Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the viral genome can lead to an accumulation of mutations that are catastrophic for the virus. ontosight.aidrugbank.com

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral RNA synthesis. nih.govpatsnap.com

Interference with mRNA Capping: Ribavirin can inhibit the capping of viral mRNA, which is crucial for its stability and translation. patsnap.comdtic.mil

Immunomodulation: Ribavirin can shift the host immune response towards a Th1 phenotype, which is more effective at clearing viral infections. drugbank.com

Detailed mode-of-action studies with this compound against Semliki Forest virus revealed that the compound's primary effect was on the inhibition of viral polypeptide and RNA synthesis. researchgate.net Specifically, it was found to block the formation of the viral RNA polymerase protein, which in turn halted the synthesis of new viral RNA. nih.gov This suggests a targeted mechanism that could be exploited for the development of new antiviral agents.

Table 1: Comparative Antiviral Activity of Ribavirin and this compound against Semliki Forest Virus

Compound50% Inhibitory Concentration (IC50) against SFV Cytopathology
Ribavirin> 1 mM
This compound10 µM

Data sourced from a study on the antiviral activity and mode of action of this compound against Semliki Forest virus. nih.gov

The development of derivatives like this compound is a critical strategy in expanding the arsenal (B13267) of antiviral drugs, potentially offering advantages in potency and selectivity. ontosight.ai

Exploration of Repurposing Opportunities Beyond Antiviral Research

The therapeutic potential of ribavirin and its analogs extends beyond their antiviral applications, with significant research pointing towards their utility in oncology. This has opened up avenues for exploring the repurposing of this compound for non-antiviral indications, particularly in cancer therapy.

The rationale for repurposing ribavirin in cancer stems from its ability to target key cellular pathways that are often dysregulated in malignancies. One of the primary targets is the eukaryotic translation initiation factor eIF4E, which is overexpressed in a significant percentage of cancers and is associated with poor prognosis. nih.gov Ribavirin has been shown to inhibit the oncogenic activity of eIF4E. nih.gov Furthermore, ribavirin's inhibition of inosine monophosphate dehydrogenase (IMPDH) not only contributes to its antiviral effect but is also a valid target in cancer therapy, as IMPDH is crucial for the de novo synthesis of guanine (B1146940) nucleotides required for rapidly proliferating cancer cells. spandidos-publications.comspandidos-publications.com

Recent studies have demonstrated that ribavirin can also inhibit histone methyltransferase zeste homolog 2 (EZH2), an enzyme often implicated in cancer progression. spandidos-publications.comspandidos-publications.com A computational analysis revealed a high structural similarity between ribavirin and the known EZH2 inhibitor 3-deazaneplanocin (B1662806) A (DZNep), suggesting a basis for this inhibitory activity. spandidos-publications.com In vitro studies have confirmed that ribavirin can decrease EZH2 expression, inhibit its enzymatic activity, and reduce the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27). spandidos-publications.comspandidos-publications.com

Given these multi-targeted effects of the parent compound, this compound is a compelling candidate for investigation in cancer research. The addition of the sulfamate (B1201201) group could potentially modulate its activity against these non-antiviral targets, offering a different efficacy or specificity profile. For instance, the sulfamate moiety might influence the compound's interaction with the binding sites of eIF4E, IMPDH, or EZH2.

Table 2: Potential Non-Antiviral Targets of Ribavirin and its Derivatives

TargetRole in DiseasePotential Therapeutic Application
eIF4EOncogene, promotes translation of cancer-related proteinsCancer therapy (e.g., Acute Myeloid Leukemia, esophageal cancer) nih.govamegroups.org
IMPDHRate-limiting enzyme in guanine nucleotide synthesisCancer therapy, immunosuppression spandidos-publications.comspandidos-publications.com
EZH2Histone methyltransferase, involved in epigenetic regulationCancer therapy spandidos-publications.comspandidos-publications.com

The exploration of this compound in these areas is still in its nascent stages, but the strong preclinical and clinical evidence for ribavirin's anti-cancer effects provides a solid foundation for such investigations. nih.govspandidos-publications.com

Integration with Emerging Technologies in Drug Design and Evaluation

The development and evaluation of this compound and other novel drug candidates are increasingly benefiting from the integration of emerging technologies in drug design and evaluation. These technologies can accelerate the discovery process, optimize compound properties, and provide deeper insights into mechanisms of action.

Computational and In Silico Methods: Computational approaches, such as molecular docking and virtual screening, are powerful tools for predicting the interaction of small molecules with their biological targets. tbzmed.ac.irniph.go.jp For instance, in silico studies have been used to screen for inhibitors of viral enzymes like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with ribavirin and its analogs being among the compounds investigated. chemrxiv.org Such methods could be applied to this compound to predict its binding affinity and mode of interaction with various viral and cellular targets, including those identified for ribavirin. This can help in prioritizing experimental studies and in designing new derivatives with improved binding characteristics. ijbs.com The structural details from such studies provide a basis for the rational design of more specific and potent antiviral agents. rcsb.org

Advanced Drug Delivery Systems: The efficacy of a drug can be significantly enhanced by optimizing its delivery to the target site. Research into novel drug delivery systems, such as nanoparticles and polymer-based carriers, aims to improve the bioavailability, stability, and targeting of antiviral agents like ribavirin. researchgate.netmdpi.com These advanced delivery systems can help in achieving sustained and controlled release, thereby improving therapeutic outcomes and patient compliance. researchgate.net While specific studies on drug delivery systems for this compound are not yet prevalent, the principles and technologies being developed for ribavirin could be readily adapted.

Table 3: Emerging Technologies in the Development of this compound

TechnologyApplication in Drug DevelopmentPotential Benefit for this compound
Computational Modeling Virtual screening, molecular docking, prediction of ADME properties. tbzmed.ac.irniph.go.jpPrioritize viral and cellular targets, guide the design of new derivatives with enhanced activity.
High-Throughput Screening Rapidly test large compound libraries for antiviral or other biological activity. plos.orgnih.govDiscover novel antiviral activities, identify synergistic drug combinations.
Advanced Drug Delivery Nanoparticles, liposomes, polymer conjugates for targeted and controlled release. researchgate.netmdpi.comImprove bioavailability, reduce off-target effects, and enhance therapeutic efficacy.

The integration of these technologies holds the promise of accelerating the translation of promising compounds like this compound from the laboratory to clinical applications, addressing unmet needs in the treatment of viral diseases and potentially other conditions.

Q & A

Q. How can structural modifications of this compound enhance its antiviral potency while minimizing off-target effects?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the 1', 2', or 3' positions. Test analogs in parallel against viral RdRp and human polymerases (e.g., Pol II) to assess selectivity. Use cryo-EM or X-ray crystallography to resolve ligand-enzyme complexes and guide rational design .

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